butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is a complex organic compound that features a combination of benzothiazole, pyrrole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Construction of the Pyrrole Ring: The pyrrole ring is often constructed via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Coupling Reactions: The benzothiazole and pyrrole intermediates are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: Finally, the benzoate ester is formed by reacting the carboxylic acid with butanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in the compound can undergo oxidation to form nitro derivatives.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can interact with the active sites of enzymes, inhibiting their activity. The pyrrole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: Similar ester structure but lacks the benzothiazole and pyrrole rings.
2-arylbenzothiazoles: Share the benzothiazole moiety but differ in the substituents on the aromatic ring.
Pyrrole-2-carboxylates: Contain the pyrrole ring but lack the benzothiazole and benzoate groups.
Uniqueness
Butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is unique due to its combination of benzothiazole, pyrrole, and benzoate moieties, which confer a distinct set of chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-2-3-12-28-22(27)14-8-10-15(11-9-14)25-13-17(26)19(20(25)23)21-24-16-6-4-5-7-18(16)29-21/h4-11H,2-3,12-13,23H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJJMVCUEJLEQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.